molecular formula C14H11BrFNO2 B5581931 5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime

5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime

Cat. No.: B5581931
M. Wt: 324.14 g/mol
InChI Key: WZBDSVGCZKXTRH-CAOOACKPSA-N
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Description

5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C14H11BrFNO2 and its molecular weight is 324.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.99572 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectral Analysis

One significant application of compounds similar to 5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime is in the field of synthetic chemistry, where they are used as precursors for the synthesis of various organic compounds. The synthesis, spectral, and computational analysis of related oximes and their derivatives highlight the importance of these compounds in understanding molecular properties and reactions. For example, the synthesis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes involves detailed characterization using techniques such as FT-IR, GC-MS, and NMR spectroscopy. These studies not only provide insights into the molecular structure but also aid in predicting the reactivity and stability of these compounds under different conditions (Balachander & Manimekalai, 2017).

Application in Organic Synthesis

Another critical application is in the development of new synthetic methodologies. For instance, the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation showcases a sophisticated approach to synthesizing substituted 2-bromobenzaldehydes. This method demonstrates the utility of similar compounds in facilitating complex organic transformations, which are crucial for the synthesis of pharmacologically active molecules and other specialized organic materials (Dubost et al., 2011).

Biological Activities

Compounds related to this compound also show potential in biological applications. For example, benzaldehyde O-alkyloximes derived from benzaldehydes have been prepared and investigated for their biological activities. The introduction of halogen atoms like fluorine or bromine to the benzene ring of oximes has shown to enhance their phytotoxic activity, indicating potential applications in developing new agrochemicals or plant growth regulators (Yoshikawa & Doi, 1998).

Antioxidant and Cytotoxic Activities

Moreover, halo-phenolic metabolites, including halo-benzaldehyde derivatives from natural sources like the Red Sea alga Avrainvillea amadelpha, have been studied for their in vitro antioxidant and cytotoxic activities. These studies contribute to the understanding of natural compounds' potential therapeutic applications, suggesting that similar synthetic compounds could be designed and evaluated for similar bioactivities (Hawas et al., 2021).

Safety and Hazards

The safety information available indicates that 5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(NE)-N-[[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-12-4-5-14(11(7-12)8-17-18)19-9-10-2-1-3-13(16)6-10/h1-8,18H,9H2/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBDSVGCZKXTRH-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.